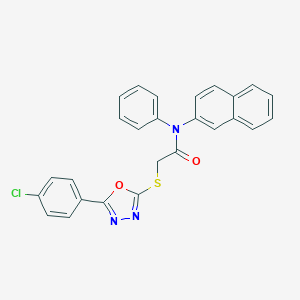
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic rings and heterocyclic elements, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring This can be achieved through the cyclization of hydrazides with carbon disulfide in the presence of a baseIndustrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic rings are replaced by other groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic and heterocyclic elements allow it to bind to active sites, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives and thioacetamides. Compared to these, 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide is unique due to its combination of aromatic rings and heterocyclic elements, which confer specific reactivity and binding properties. Other similar compounds include:
- 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide
- 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide
These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical behavior and applications.
Properties
CAS No. |
332910-06-2 |
|---|---|
Molecular Formula |
C26H18ClN3O2S |
Molecular Weight |
472g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide |
InChI |
InChI=1S/C26H18ClN3O2S/c27-21-13-10-19(11-14-21)25-28-29-26(32-25)33-17-24(31)30(22-8-2-1-3-9-22)23-15-12-18-6-4-5-7-20(18)16-23/h1-16H,17H2 |
InChI Key |
LKHSRDJGNFDSEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)CSC4=NN=C(O4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)CSC4=NN=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















